molecular formula C10H15N B1591745 2,6-Diethylaniline-d15 CAS No. 285132-89-0

2,6-Diethylaniline-d15

Cat. No.: B1591745
CAS No.: 285132-89-0
M. Wt: 164.32 g/mol
InChI Key: FOYHNROGBXVLLX-IFODOZFGSA-N
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Description

2,6-Diethylaniline-d15 is a deuterated form of 2,6-Diethylaniline, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research to track the behavior and interactions of 2,6-Diethylaniline in biological systems due to the presence of deuterium, which acts as a stable isotope tracer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,6-Diethylaniline-d15 involves the deuteration of 2,6-Diethylaniline. The process typically includes the following steps:

    Starting Material: 2,6-Diethylaniline.

    Deuteration: The hydrogen atoms in 2,6-Diethylaniline are replaced with deuterium using deuterium gas (D2) or deuterated reagents under specific reaction conditions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the exchange of hydrogen with deuterium.

    Reaction Conditions: The reaction is usually carried out under high pressure and temperature to ensure complete deuteration.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas and catalysts to achieve high yields of the deuterated compound.

    Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.

    Quality Control: The final product is subjected to rigorous quality control measures to ensure the isotopic purity and chemical integrity of this compound.

Chemical Reactions Analysis

Types of Reactions

2,6-Diethylaniline-d15 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: It can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.

Major Products

    Oxidation: Nitro compounds, quinones.

    Reduction: Amines, reduced derivatives.

    Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.

Scientific Research Applications

2,6-Diethylaniline-d15 is used in various scientific research applications, including:

    Chemistry: As a stable isotope tracer to study reaction mechanisms and pathways.

    Biology: To track the metabolic fate of 2,6-Diethylaniline in biological systems.

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs containing 2,6-Diethylaniline.

    Industry: In the development of new materials and chemicals where isotopic labeling is required for detailed analysis.

Mechanism of Action

The mechanism of action of 2,6-Diethylaniline-d15 involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes and receptors that interact with 2,6-Diethylaniline.

    Pathways: The deuterium atoms in this compound allow researchers to trace the compound through metabolic pathways, providing insights into its biochemical interactions and transformations.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diethylaniline: The non-deuterated form of the compound.

    N,N-Diethylaniline: A similar compound with diethyl groups attached to the nitrogen atom.

    2,6-Dimethylaniline: A compound with methyl groups instead of ethyl groups at the 2 and 6 positions

Uniqueness

2,6-Diethylaniline-d15 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in scientific studies.

Properties

IUPAC Name

N,N,3,4,5-pentadeuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7H,3-4,11H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYHNROGBXVLLX-IFODOZFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584006
Record name 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285132-89-0
Record name Benzen-3,4,5-d3-amine-d2, 2,6-di(ethyl-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=285132-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Bis[(~2~H_5_)ethyl](~2~H_5_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285132-89-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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